4-(2-Propenyl)-2-cyclohexen-1-one
Overview
Description
4-(2-Propenyl)-2-cyclohexen-1-one is a compound that can be associated with various chemical reactions and possesses interesting physical and chemical properties. The compound is related to cyclohexenone, which is a versatile intermediate in organic synthesis, particularly in reactions such as [4 + 2] cycloadditions and photochemical [2 + 2] cycloadditions.
Synthesis Analysis
The synthesis of compounds related to 4-(2-Propenyl)-2-cyclohexen-1-one can involve multiple steps, including condensation reactions, Diels-Alder cycloadditions, and reductions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through a series of reactions starting from methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene and subsequent reduction . Additionally, photochemical [2 + 2] cycloaddition reactions have been used to synthesize cyclohexenone derivatives, as demonstrated in the synthesis of 6-alkenyl-3-phenylcyclohex-2-en-1-ones .
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined by X-ray analysis, revealing the presence of both E and Z isomers in the crystal . Similarly, the molecular and crystal structures of other cyclohexanone derivatives have been determined, showing features like chair conformations and the presence of hydrogen bonds .
Chemical Reactions Analysis
Cyclohexenone derivatives undergo various chemical reactions, including cycloadditions and electroreductions. Regioselective [4 + 2] cycloadditions involving azadienes and allenic esters have been reported, leading to the formation of dihydropyridines and azetidines . Electrochemical studies have also been conducted on compounds like 4-(phenyldiazenyl)-2-{[tris(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one, providing insights into the mechanisms of azo and imine electroreduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives can be characterized by spectroscopic methods and electrochemical studies. For instance, the tautomeric equilibrium and electrochemical behavior of certain derivatives have been supported by NMR data and voltammetry, respectively . The crystal structures of these compounds often reveal important conformational details and intermolecular interactions, such as hydrogen bonding, which can influence their physical properties .
Scientific Research Applications
1. Crystallography and Molecular Structure Analysis The chiral compound 4-(2-Propenyl)-2-cyclohexen-1-one, also known as perillartine, has been studied for its crystal structure. It was found that the compound crystallizes with two molecules in the asymmetric unit and exhibits an approximate envelope conformation. The plane passing through the propenyl substituent is nearly perpendicular to the mean plane of the six-membered ring. This detailed structural understanding can inform further research and applications in fields such as material science and molecular engineering (Yuan, Zhang, & Ng, 2009).
2. Catalysis and Chemical Synthesis 4-(2-Propenyl)-2-cyclohexen-1-one has been involved in various chemical reactions and used as an intermediate in synthesis processes. For instance, it has been identified as a product in the oxidation of cyclohexene using H2O2 as an oxidant, where the formation of allylic ketone 2-cyclohexen-1-one was observed. This reaction is significant in the design of oxidation catalysts considering factors like solubility and stability (Işci et al., 2014).
3. Electrochemistry and Green Chemistry The compound has been a subject in the field of electrochemistry, where its electrochemical reductive coupling was studied in a mixture of ionic liquid and water. This process yielded significant results while avoiding the use of volatile organic solvents, highlighting the potential of 4-(2-Propenyl)-2-cyclohexen-1-one in green chemistry and sustainable industrial processes (Jones, Kronenwetter, & Manchanayakage, 2012).
4. Inhibitor Design and Biochemistry The compound has been recognized for its potential in biochemical applications, particularly as an inhibitor. A study found that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a related compound, acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase. The inhibitory activity of such compounds can be crucial in developing pharmaceuticals or agricultural chemicals (Lin, Lin, Lin, & Yang, 2000).
Future Directions
The future directions for “4-(2-Propenyl)-2-cyclohexen-1-one” and similar compounds could involve further exploration of their potential applications. For instance, eugenol and its analogues have been studied for their antifungal properties . Similarly, lignin-derived chemicals, including phenylpropanoids like “4-(2-Propenyl)-2-cyclohexen-1-one”, could be explored for their potential in sustainable biorefineries .
properties
IUPAC Name |
4-prop-2-enylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449502 | |
Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Propenyl)-2-cyclohexen-1-one | |
CAS RN |
4166-61-4 | |
Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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